![molecular formula C8H8N4O2 B6300733 Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate CAS No. 2106690-78-0](/img/structure/B6300733.png)
Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 1H-Pyrazolo[3,4-d]pyrimidine-6-carboxylate is a chemical compound with the CAS Number: 2106690-78-0. It has a molecular weight of 192.18 and its IUPAC name is ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate . The compound is typically a white to brown solid .
Molecular Structure Analysis
The InChI code for Ethyl 1H-Pyrazolo[3,4-d]pyrimidine-6-carboxylate is 1S/C8H8N4O2/c1-2-14-8(13)7-9-3-5-4-10-12-6(5)11-7/h3-4H,2H2,1H3,(H,9,10,11,12) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
Ethyl 1H-Pyrazolo[3,4-d]pyrimidine-6-carboxylate is a white to brown solid . It has a molecular weight of 192.18 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the search results.Scientific Research Applications
Inhibition of Phosphodiesterase-5 (PDE5)
Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate demonstrates inhibitory effects on PDE5, an enzyme involved in regulating cyclic guanosine monophosphate (cGMP) levels. PDE5 inhibitors are widely used for treating erectile dysfunction and pulmonary arterial hypertension .
Modulation of Adenosine Receptors
This compound also interacts with human adenosine receptors. Adenosine receptors play crucial roles in various physiological processes, including neurotransmission, inflammation, and immune responses. Understanding its modulation potential could lead to novel therapeutic strategies .
Antibacterial Activity Against Gram-Positive Bacteria
Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate exhibits growth inhibition effects specifically against Gram-positive bacteria. Investigating its mechanism of action and potential clinical applications could contribute to the development of new antibacterial agents .
Memory Modulation
Research suggests that this compound may impact memory processes. Further studies are needed to elucidate its precise mechanisms and potential applications in cognitive disorders or memory-related conditions .
Cancer Therapy
The pyrazolo[3,4-d]pyrimidine scaffold is recognized as desirable for drug discovery, particularly in cancer therapy. Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate derivatives have been evaluated for their anti-proliferative activity against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines .
Other Potential Applications
While the above areas highlight key research directions, additional investigations have explored the compound’s effects on various biological targets, such as kinases, receptors, and enzymes. These studies may uncover novel applications in diverse fields .
Mechanism of Action
Target of Action
Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate is primarily targeted towards Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, specifically the transition from G1 phase to S phase and the progression through S phase .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound binding to the ATP-binding pocket of CDK2, preventing ATP from binding and thus stopping the kinase activity of CDK2 . This results in the disruption of the cell cycle progression, particularly affecting the transition from G1 to S phase and the progression through S phase .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This can have downstream effects on cellular proliferation and growth, potentially leading to the death of rapidly dividing cells, such as cancer cells .
Result of Action
The primary result of the action of Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate is the inhibition of cell cycle progression . This can lead to cell cycle arrest and potentially cell death, particularly in cells that are rapidly dividing . This makes the compound potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer .
Safety and Hazards
properties
IUPAC Name |
ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-2-14-8(13)7-9-3-5-4-10-12-6(5)11-7/h3-4H,2H2,1H3,(H,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPMAUPOEAFAHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2C=NNC2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate |
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